(2Z,4E)-2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-5-PHENYLPENTA-2,4-DIENOIC ACID
Description
This compound is a conjugated dienoic acid derivative featuring a (2Z,4E) stereochemistry, a phenyl group at position 5, and a sulfanyl-linked ethoxy-oxoethyl substituent at position 2.
Properties
IUPAC Name |
(2Z,4E)-2-(2-ethoxy-2-oxoethyl)sulfanyl-5-phenylpenta-2,4-dienoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4S/c1-2-19-14(16)11-20-13(15(17)18)10-6-9-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,17,18)/b9-6+,13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIXVKZORFFBKB-AWTKBBGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC(=CC=CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CS/C(=C\C=C\C1=CC=CC=C1)/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-5-PHENYLPENTA-2,4-DIENOIC ACID typically involves multi-step organic reactions. One common method includes the reaction of a suitable penta-2,4-dienoic acid derivative with an ethoxy-oxoethyl sulfanyl reagent under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z,4E)-2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-5-PHENYLPENTA-2,4-DIENOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the double bonds in the penta-2,4-dienoic acid backbone.
Substitution: The ethoxy-oxoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
(2Z,4E)-2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-5-PHENYLPENTA-2,4-DIENOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z,4E)-2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-5-PHENYLPENTA-2,4-DIENOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The ethoxy-oxoethyl and sulfanyl groups may play a crucial role in binding to these targets, modulating their activity, and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues with Conjugated Diene Backbones
(2E,4E)-5-[2-(4-Chlorophenyl)-2H-tetrazol-5-yl]penta-2,4-dienoic Acid (12a)
- Structure: Shares the penta-2,4-dienoic acid backbone but replaces the sulfanyl-ethoxy-oxoethyl group with a 4-chlorophenyltetrazole moiety.
- Synthesis: Prepared via alkaline hydrolysis of ethyl ester precursors (e.g., 11a) in ethanol/NaOH, followed by acidification .
- Key Data :
Ethyl (2Z,4E)-2-acetyl-5-[2-(4-chlorophenyl)-2H-tetrazol-5-yl]penta-2,4-dienoate (14a)
- Structure : Features an acetyl group at position 2 and a 4-chlorophenyltetrazole at position 3. The Z,E-configuration matches the target compound.
- Synthesis : Generated via titanium(IV) chloride-mediated cyclization in anhydrous tetrahydrofuran .
- Key Data :
(2Z,4E)-2-(4-Bromobenzenesulfonyl)-5-phenylpenta-2,4-dienenitrile
- Structure : Replaces the sulfanyl-ethoxy-oxoethyl group with a 4-bromobenzenesulfonyl moiety and introduces a nitrile at position 2.
- Properties : Higher molecular weight (374.26 g/mol) due to bromine and sulfonyl groups. Likely exhibits enhanced lipophilicity compared to the target compound .
Functional Group Impact on Physicochemical Properties
*Estimated based on molecular formula C₁₅H₁₆O₄S.
- Key Observations :
- Polarity : The target compound’s carboxylic acid and ester groups enhance water solubility relative to nitrile- or sulfonyl-containing analogues.
- Steric Effects : Bulky substituents (e.g., tetrazole in 12a) reduce conformational flexibility compared to the ethoxy-oxoethyl group.
- Stereochemical Stability : Z,E-isomers (e.g., target compound, 14a) are less common in synthesis than E,E-isomers (12a), suggesting challenges in selective preparation .
Biological Activity
(2Z,4E)-2-[(2-ethoxy-2-oxoethyl)sulfanyl]-5-phenylpenta-2,4-dienoic acid, commonly referred to as ku-76, is a compound of interest due to its unique structure and biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by a pentadienoic acid backbone with an ethoxy-oxoethyl sulfanyl group and a phenyl substituent. Its molecular formula is , and its structure is crucial for its biological activity.
Inhibition of Gravitropism
Research has shown that ku-76 acts as a selective inhibitor of root gravitropic bending in Lactuca sativa (lettuce) at concentrations as low as 5 μM. Notably, this effect occurs without inhibiting overall growth, indicating a specific action on gravitropic responses rather than general toxicity .
Key Findings :
- The (2Z,4E) diene unit is essential for activity.
- Substituting the carboxylic acid group with amides or esters significantly reduces potency.
- The aromatic ring is critical; alkyl chain replacements lead to inactivity .
Structure-Activity Relationship (SAR)
A series of analogues were synthesized to determine the structural requirements for biological activity. The SAR study highlighted that:
- The cis configuration of the diene is necessary for effective inhibition.
- Modifications at the 4 and 5 positions of the diene reduced activity, emphasizing the importance of maintaining certain functional groups .
The exact mechanism by which ku-76 inhibits gravitropism remains under investigation. However, it is hypothesized that it may interfere with auxin distribution or signaling pathways involved in root growth orientation.
Case Studies
Several studies have documented the effects of ku-76 on plant growth and development:
- Study on Lettuce Radicles :
- Comparative Analysis with Other Compounds :
Data Summary
| Compound Name | Inhibitory Concentration (μM) | Biological Activity | Key Structural Features |
|---|---|---|---|
| ku-76 | 5 | Strong Inhibitor | (2Z,4E) diene, phenyl group |
| Analogue A | >50 | Inactive | Lacks (2Z,4E) diene |
| Analogue B | 20 | Weak Inhibitor | Altered aromatic ring |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing (2Z,4E)-2-[(2-ethoxy-2-oxoethyl)sulfanyl]-5-phenylpenta-2,4-dienoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis challenges include maintaining the (2Z,4E) stereochemistry during sulfanyl group introduction and avoiding side reactions at the α,β-unsaturated carbonyl moiety. Optimization involves:
- Solvent selection : Use aprotic solvents (e.g., THF) to minimize nucleophilic interference .
- Protecting groups : Ethyl ester protection of the carboxylic acid can prevent undesired cyclization .
- Reaction monitoring : Employ TLC with UV visualization or HPLC-MS to track intermediate formation .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration via single-crystal analysis, as demonstrated in analogous dienoate esters .
- NMR spectroscopy : Use coupling constants (e.g., for Z/E dienes) and NOESY to confirm spatial arrangement .
- Vibrational circular dichroism (VCD) : Compare experimental and computed spectra for chiral centers .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Basis sets like B3LYP/6-311+G(d,p) are recommended for accuracy .
- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability, especially for the sulfanyl-ethoxy moiety .
- Docking studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, parameterizing partial charges via RESP .
Q. How can conflicting spectroscopic data between experimental and theoretical models be resolved?
- Methodological Answer :
- Re-evaluate computational parameters : Ensure solvent models (e.g., PCM for polar solvents) and basis sets match experimental conditions .
- Cross-validate techniques : Combine IR, Raman, and NMR data to identify discrepancies in vibrational or shielding effects .
- Error analysis : Quantify RMSD between experimental and simulated spectra to refine computational protocols .
Q. What strategies are effective for analyzing the environmental fate of this compound in aquatic systems?
- Methodological Answer :
- Hydrolysis studies : Monitor degradation at varying pH (e.g., 5–9) using LC-MS to detect breakdown products like phenylpenta-dienoic acid .
- QSAR modeling : Predict bioaccumulation potential via log and topological polar surface area (TPSA) calculations .
- Microcosm assays : Assess biodegradation in sediment-water systems under aerobic/anaerobic conditions .
Experimental Design & Data Interpretation
Q. How should researchers design a kinetic study to evaluate the thiol-disulfide exchange reactivity of the sulfanyl group?
- Methodological Answer :
- Stopped-flow kinetics : Measure reaction rates with thiols (e.g., glutathione) at physiological pH (7.4) and 25–37°C .
- Quenching protocols : Use iodoacetamide to trap free thiols and prevent back-reaction .
- Data fitting : Apply pseudo-first-order kinetics if thiol is in excess, and validate with Eyring plots for activation parameters .
Q. What in vitro assays are appropriate for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer :
- Enzyme inhibition : Screen against cysteine proteases (e.g., caspase-3) via fluorometric substrates .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with IC determination .
- ROS detection : Employ DCFH-DA probes to assess oxidative stress induction .
Tables for Key Data Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
